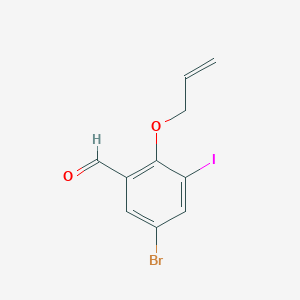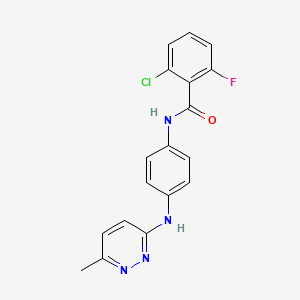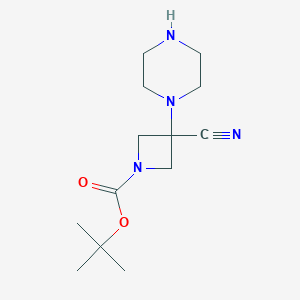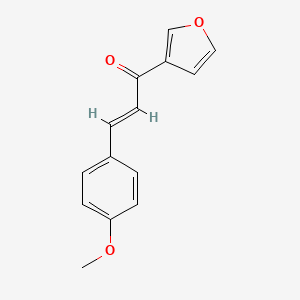![molecular formula C23H29N5O3S B2803049 N-cyclopentyl-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1276296-46-8](/img/structure/B2803049.png)
N-cyclopentyl-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis would involve understanding these reactions, the conditions under which they occur, and the yield of the product .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can provide information about its reactivity, stability, and possible uses .Physical And Chemical Properties Analysis
Physical properties include things like melting point, boiling point, and solubility. Chemical properties refer to a substance’s reactivity, such as its acidity or basicity .Applications De Recherche Scientifique
Synthesis and Application in Organic Chemistry
The compound N-cyclopentyl-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide has been utilized in organic chemistry for various synthesis processes. For example, Urban et al. (2001) describe an efficient synthesis of a PDE IV inhibitor starting from γ-caprolactone, highlighting key transformations such as selective O-methylation and one-pot pyrazole formation, leading to the synthesis of complex molecules (Urban et al., 2001). Similarly, Rahmouni et al. (2014) discuss the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing the versatility of pyrazolo[3,4-d]pyrimidin derivatives in synthesizing a variety of heterocyclic compounds (Rahmouni et al., 2014).
Antimicrobial and Anticancer Applications
Al-Sanea et al. (2020) synthesized variants of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide with different aryloxy groups to investigate their anticancer activities. One compound demonstrated notable cancer cell growth inhibition against a variety of cancer cell lines, showcasing the potential of these compounds in medical applications (Al-Sanea et al., 2020). Additionally, the synthesis and evaluation of new heterocyclic compounds incorporating antipyrine moiety have demonstrated promising antimicrobial properties, further highlighting the potential of these compounds in pharmaceutical applications (Bondock et al., 2008).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), revealing significant antioxidant activity. This study highlights the potential of such compounds in developing new antioxidants with potential therapeutic applications (Chkirate et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-cyclopentyl-2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3S/c1-4-28-21-20(15(2)26-28)25-23(32-14-19(29)24-17-9-5-6-10-17)27(22(21)30)13-16-8-7-11-18(12-16)31-3/h7-8,11-12,17H,4-6,9-10,13-14H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECOURTUECNISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2802967.png)

![N-[4-[2-(2-Chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide](/img/structure/B2802971.png)
![3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B2802972.png)
![4-(N,N-diallylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2802973.png)
![N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2802974.png)






